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Compound of Interest

Compound Name: (R)-1-(o-tolyl)ethanamine

Cat. No.: B025567 Get Quote

Introduction: The Critical Role of Chiral Amines in
Modern Drug Discovery
In the landscape of pharmaceutical sciences, the synthesis of enantiomerically pure

compounds is not merely a preference but a stringent necessity. The differential

pharmacological and toxicological profiles of enantiomers underscore the demand for chiral

building blocks of high purity. (R)-1-(o-tolyl)ethanamine, a chiral primary amine, represents a

key intermediate in the asymmetric synthesis of complex molecular architectures found in

numerous active pharmaceutical ingredients (APIs). Its structural motif is of significant interest

to researchers and drug development professionals aiming to construct novel therapeutics with

high stereochemical fidelity. This guide provides a comprehensive overview of the commercial

landscape, quality control, and analytical methodologies pertinent to (R)-1-(o-
tolyl)ethanamine, empowering scientists to make informed decisions in their procurement and

application of this vital chiral synthon.

Navigating the Commercial Landscape: Supplier
Evaluation and Qualification
The procurement of (R)-1-(o-tolyl)ethanamine with the requisite purity and enantiomeric

excess is a critical first step in any drug development campaign. A thorough evaluation of

commercial suppliers is paramount to ensure the reliability and consistency of the starting

material, which directly impacts the quality and yield of subsequent synthetic transformations.
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Key Supplier Qualification Criteria:
Transparency of Documentation: Reputable suppliers will readily provide a Certificate of

Analysis (CoA) for each batch, detailing the purity, enantiomeric excess (ee), and the

analytical methods used for their determination. Safety Data Sheets (SDS) are also essential

for proper handling and safety assessment.

Consistency of Quality: A history of providing materials with consistent specifications across

different batches is a hallmark of a reliable supplier. Requesting data from multiple batches

can aid in this assessment.

Scalability: For drug development programs, the ability of a supplier to provide material from

research-scale (grams) to commercial-scale (kilograms and beyond) is a crucial

consideration.

Prominent Commercial Suppliers
A survey of the chemical supplier landscape reveals several vendors offering (R)-1-(o-
tolyl)ethanamine (CAS: 105615-45-0) and its hydrochloride salt. While specifications can vary,

the following table summarizes typical offerings from notable suppliers. Researchers are

strongly advised to request a lot-specific CoA prior to purchase.
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Supplier
Product
Name

CAS
Number

Typical
Purity (by
GC/NMR)

Typical
Enantiomeri
c Excess
(ee)

Notes

BLD

Pharmatech

(R)-1-(o-

Tolyl)ethana

mine

hydrochloride

856562-88-4 ≥95% Not specified
Hydrochloride

salt form.[1]

Echo

Chemical

Co., Ltd.

(R)-1-(o-

Tolyl)ethana

mine

105615-45-0 Not specified Not specified

Available in

smaller

quantities.[2]

J&K Scientific

Ltd.

(R)-1-(o-

Tolyl)ethan-1-

amine

105615-45-0 Not specified Not specified

Marketed

under the

ChemScene

brand.[3]

Alfa

Chemistry

(R)-1-O-

TOLYLETHA

NAMINE-HCl

105615-45-0 Not specified Not specified
Hydrochloride

salt form.[4]

chemPUR

(R)-1-(O-

TOLYL)ETHA

NAMINE

105615-45-0 ≥95% Not specified

Note: The absence of a specified enantiomeric excess in publicly available data necessitates

direct inquiry with the supplier for batch-specific information.

Workflow for Supplier and Material Qualification
A robust internal qualification process is essential to mitigate risks associated with starting

material quality. The following workflow diagram illustrates a systematic approach to qualifying

a new supplier and incoming batches of (R)-1-(o-tolyl)ethanamine.

Caption: Workflow for qualifying a new supplier of (R)-1-(o-tolyl)ethanamine.

Analytical Methodologies for Quality Control
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The stereochemical integrity of (R)-1-(o-tolyl)ethanamine is paramount. Chiral

chromatography, in the form of Gas Chromatography (GC) and High-Performance Liquid

Chromatography (HPLC), are the gold standard techniques for determining enantiomeric

excess.

Chiral Gas Chromatography (GC) for Enantiomeric
Purity
Chiral GC offers high resolution for volatile amines. Derivatization is often employed to improve

peak shape and thermal stability. A common approach is the acylation of the amine to form an

amide.

Exemplary Protocol: GC Analysis of N-Trifluoroacetyl-(R)-1-(o-tolyl)ethanamine

This protocol is adapted from established methods for analogous chiral amines like 1-

phenylethylamine.[5]

Derivatization:

Dissolve ~5 mg of (R)-1-(o-tolyl)ethanamine in 1 mL of dichloromethane.

Add 1.5 equivalents of trifluoroacetic anhydride.

Allow the reaction to proceed at room temperature for 30 minutes.

Quench the reaction with a gentle stream of nitrogen to remove excess reagent and

solvent, then reconstitute in a suitable solvent for GC analysis.

GC Conditions:

Column: A chiral capillary column, such as one based on a derivatized cyclodextrin (e.g.,

Astec® CHIRALDEX™ series), is essential.[5]

Oven Temperature Program: An isothermal or ramped temperature program should be

optimized to achieve baseline separation of the enantiomers. A starting point could be an

isothermal temperature of 130-150°C.
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Injector and Detector: Use a split/splitless injector at a temperature of ~250°C and a Flame

Ionization Detector (FID) at ~250°C.

Carrier Gas: Helium at a constant pressure or flow rate.

Data Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%)

= [(AreaR - AreaS) / (AreaR + AreaS)] x 100

Chiral High-Performance Liquid Chromatography
(HPLC)
Chiral HPLC is a versatile and widely used technique for the separation of enantiomers.

Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a broad

range of compounds, including chiral amines.[6][7]

Exemplary Protocol: HPLC Analysis of (R)-1-(o-tolyl)ethanamine

Method development for chiral HPLC often involves screening different CSPs and mobile

phases.[8][9]

Column Selection:

Polysaccharide-based CSPs such as those derived from amylose or cellulose (e.g.,

CHIRALPAK® or LUX® series) are excellent starting points.

Mobile Phase Optimization:

A normal phase mobile phase, typically a mixture of hexane or heptane with an alcohol

modifier (e.g., isopropanol or ethanol), is commonly used for chiral amine separations.

The addition of a small amount of an amine modifier (e.g., diethylamine or

ethylenediamine) to the mobile phase is often crucial to improve peak shape and reduce

tailing by masking active sites on the silica support.

Illustrative HPLC Conditions:
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Column: LUX® Cellulose-3 or CHIRALPAK® AD-H

Mobile Phase: Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Temperature: Ambient

System Suitability:

Before sample analysis, inject a racemic standard of 1-(o-tolyl)ethanamine to ensure

adequate resolution between the enantiomeric peaks (Resolution > 1.5).

Application in Pharmaceutical Synthesis: A
Keystone for Complex Molecules
Chiral amines are indispensable building blocks in the synthesis of a vast array of

pharmaceuticals.[10] Their ability to introduce a stereocenter with high fidelity is leveraged in

the construction of complex drug molecules. While direct public-domain examples detailing the

use of (R)-1-(o-tolyl)ethanamine in the synthesis of a specific marketed drug are not readily

available, its structural class, chiral aminotetralins, are key intermediates in the synthesis of

important drugs like the anti-Parkinson's agent, Rotigotine.[3][10][11]

The synthesis of Rotigotine involves the formation of a chiral amine center on a tetralin

scaffold.[3][11] Asymmetric reductive amination is a common strategy to achieve this,

highlighting the importance of chiral amines and related synthons in establishing the

stereochemistry of the final API.[3] The principles of asymmetric synthesis that make chiral

amines like (R)-1-(o-tolyl)ethanamine valuable are directly applicable to the construction of

such complex and medically important molecules.

Conclusion
(R)-1-(o-tolyl)ethanamine is a valuable chiral building block for the pharmaceutical industry. A

thorough understanding of the supplier landscape, rigorous in-house quality control, and the

application of appropriate analytical methodologies are essential for its successful
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implementation in drug development programs. This guide provides a foundational framework

for researchers and scientists to navigate the complexities of sourcing and utilizing this

important chiral intermediate, ultimately contributing to the development of safe and effective

new medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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